molecular formula C11H15ClN2O B3023246 N-Butyl-2-chloro-N-methylnicotinamide CAS No. 1016761-54-8

N-Butyl-2-chloro-N-methylnicotinamide

Cat. No. B3023246
CAS RN: 1016761-54-8
M. Wt: 226.7 g/mol
InChI Key: ZPYNRNVGGRDWDO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, specifically N-(arylmethoxy)-2-chloronicotinamides, is detailed in the first paper. These compounds were designed and synthesized to explore their potential as herbicides. Although the synthesis of N-Butyl-2-chloro-N-methylnicotinamide is not described, the methods used for the synthesis of similar compounds could potentially be adapted for its synthesis .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed based on the structure-activity relationships (SAR) of similar compounds. The SAR study of N-(arylmethoxy)-2-chloronicotinamides suggests that the substitution pattern on the nicotinamide ring can significantly affect herbicidal activity. The presence of chloro groups and the arylmethoxy moiety were found to be influential .

Chemical Reactions Analysis

The provided papers do not discuss the chemical reactions of this compound. However, the herbicidal activity of related compounds suggests that they may interact with biological systems in a way that affects plant growth. The specific reactions of this compound with biological targets would need to be studied to understand its mode of action .

Physical and Chemical Properties Analysis

The second paper discusses the physical properties of mixtures containing an ionic liquid and various organic solvents. While this compound is not an ionic liquid, the principles of studying densities and viscosities, as well as the interactions between solutes and solvents, could be relevant for understanding its physical and chemical properties in solution. The paper provides insights into how the concentration of a solute can affect the physical properties of a mixture .

properties

IUPAC Name

N-butyl-2-chloro-N-methylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O/c1-3-4-8-14(2)11(15)9-6-5-7-13-10(9)12/h5-7H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPYNRNVGGRDWDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C(=O)C1=C(N=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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